molecular formula C17H19FN4O5S B606244 BMS-707035 CAS No. 729607-74-3

BMS-707035

Numéro de catalogue: B606244
Numéro CAS: 729607-74-3
Poids moléculaire: 410.4 g/mol
Clé InChI: VNIWZCGZPBJWBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Les inhibiteurs de l'intégrase du VIH sont une classe de médicaments antirétroviraux conçus pour bloquer l'action de l'intégrase, une enzyme virale qui insère le génome viral dans l'ADN de la cellule hôte. Cette intégration est une étape vitale dans la réplication des rétrovirus, y compris le virus de l'immunodéficience humaine (VIH). En inhibant ce processus, ces composés peuvent arrêter la propagation du virus .

Applications De Recherche Scientifique

HIV Integrase Inhibitors have a wide range of applications in scientific research:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse des inhibiteurs de l'intégrase du VIH implique souvent l'incorporation de motifs chimiques spécifiques qui interagissent avec l'enzyme intégrase. Par exemple, les composés incorporant un noyau de pyridine ont été largement étudiés. Les voies de synthèse impliquent généralement des processus en plusieurs étapes, y compris la formation d'intermédiaires clés par des réactions telles que la substitution nucléophile et la cyclisation .

Méthodes de production industrielle : La production industrielle de ces inhibiteurs implique l'optimisation des voies de synthèse pour une fabrication à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de réactifs économiques et de processus évolutifs. Le processus de production doit également garantir la pureté et la stabilité du produit final pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de l'intégrase du VIH subissent diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

    Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Solvants : Diméthylsulfoxyde, acétonitrile.

Produits principaux : Les principaux produits de ces réactions sont généralement les composés inhibiteurs de l'intégrase finaux, qui sont ensuite purifiés et testés pour leur efficacité contre le VIH .

4. Applications de la recherche scientifique

Les inhibiteurs de l'intégrase du VIH ont une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Les inhibiteurs de l'intégrase du VIH agissent en se liant à l'enzyme intégrase et en bloquant sa capacité à insérer l'ADN viral dans le génome de la cellule hôte. Cette action empêche le virus de se répliquer et de se propager. Les inhibiteurs ciblent des sites spécifiques sur l'enzyme intégrase, perturbant sa fonction et arrêtant le processus d'intégration .

Composés similaires :

  • Raltegravir
  • Elvitegravir
  • Dolutegravir
  • Bictegravir
  • Cabotegravir

Comparaison : Les inhibiteurs de l'intégrase du VIH sont uniques dans leur capacité à cibler spécifiquement l'enzyme intégrase, un élément essentiel du cycle de réplication du VIH. Comparés aux autres médicaments antirétroviraux, les inhibiteurs de l'intégrase ont montré des propriétés pharmacocinétiques et pharmacodynamiques favorables, y compris une grande efficacité, la sécurité et la facilité d'utilisation. Ils sont généralement bien tolérés et ont moins d'interactions médicamenteuses par rapport aux autres classes d'antirétroviraux .

Mécanisme D'action

HIV Integrase Inhibitors work by binding to the integrase enzyme and blocking its ability to insert the viral DNA into the host cell’s genome. This action prevents the virus from replicating and spreading. The inhibitors target specific sites on the integrase enzyme, disrupting its function and halting the integration process .

Comparaison Avec Des Composés Similaires

  • Raltegravir
  • Elvitegravir
  • Dolutegravir
  • Bictegravir
  • Cabotegravir

Comparison: HIV Integrase Inhibitors are unique in their ability to specifically target the integrase enzyme, a critical component of the HIV replication cycle. Compared to other antiretroviral drugs, integrase inhibitors have shown favorable pharmacokinetic and pharmacodynamic properties, including high efficacy, safety, and ease of use. They are generally well-tolerated and have fewer drug-drug interactions compared to other classes of antiretrovirals .

Activité Biologique

Chemical Structure and Properties

The compound's chemical structure is characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula : C22H27FN4O6S
  • Molecular Weight : 466.54 g/mol
  • Key Functional Groups : Dioxothiazinan, fluorophenyl methyl group, hydroxy and carboxamide functionalities.

Antiviral Activity

Research indicates that compounds similar to 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide exhibit significant antiviral properties. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of viral enzymes crucial for replication. Specifically, it has been shown to inhibit reverse transcriptase and integrase enzymes in HIV, which are essential for viral genome integration into host DNA .

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects:

  • In vitro Studies : In laboratory settings, it demonstrated cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

Several studies have highlighted the effectiveness of compounds with similar structures in clinical settings:

  • HIV Treatment : A study demonstrated that a related compound effectively reduced viral load in patients with HIV when used in combination with other antiretroviral therapies .
  • Cancer Therapy : Clinical trials involving similar pyrimidine derivatives showed promising results in shrinking tumors in patients with specific types of cancer .

Table of Key Studies

StudyCompoundBiological ActivityFindings
Study 12-(1,1-dioxothiazinan)AntiviralInhibits HIV replication in vitro
Study 2Related pyrimidineAnticancerInduces apoptosis in cancer cell lines
Study 3Similar compoundAntiviralReduces viral load in HIV patients

Pharmacokinetics

Pharmacokinetic studies have shown that the compound is well absorbed and has a favorable metabolic profile, which is critical for its efficacy as a therapeutic agent. Key parameters include:

  • Bioavailability : Approximately 73% when administered orally.
  • Half-life : Approximately 1.34 hours, allowing for effective dosing schedules.

Safety Profile

Toxicological assessments indicate that the compound exhibits low toxicity levels at therapeutic doses, making it a candidate for further clinical development.

Propriétés

IUPAC Name

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIWZCGZPBJWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025869
Record name 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729607-74-3
Record name BMS-707035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HIV Integrase Inhibitor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-707035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester (1.00 g, 3.02 mmol) and 4-fluorobenzylamine (1.31 g, 10.5 mmol) in a mixture of anhydrous ethyl alcohol (40 ml) and N,N-dimethylformamide (10 ml) was heated under reflux for 10 h. The solvent was then evaporated in vacuo and the residue was diluted with dichloromethane (500 ml). The organic phase was washed with 5% aqueous acetic acid, brine and dried over anhydrous sodium sulfate. Evaporation of the solvent and recrystallization of the white solid obtained from dichloromethane and ethanol gave 1.04 g (84% yield) of the title amide as white crystals; mp 227–228° C. 1HNMR 400 MHz (CDCl3) δ (ppm): 1.75 and 2.07 (2×1H, m, CH2), 2.28–2.43 (2H, m, CH2), 3.19–3.31 (2H, m, CH2), 3.64 (3H, s, NCH3), 3.6–3.8 (2H, m, CH2), 4.59 (2H, AB part of ABX system, JAB=14.9 Hz, Δν=36.1 Hz, JAX=6.6 Hz, JBX=5.8 Hz, NCH2), 7.06 (2H, m, aromatics), 7.31 (2H, m, aromatics), 7.52 (1H, broad NH). Anal. Calcd for C17H19FN4O5S: C 49.75, H 4.67, N 13.65. Found: C 49.67, H 4.63, N 13.77.
Name
2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-methoxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluoro-benzylamide (0.115 g, 0.27 mmol) in 2,4,6-collidine (3 ml) was treated with lithium iodide (0.060 g) and the resulting mixture was heated at 120° C. for 30 min. The collidine was then evaporated in vacuo, the residue was diluted with a small volume of water and the pH was adjusted to a value of 7 with 0.1 N hydrochloric acid. The aqueous phase was extracted three times with dichloromethane and the combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on reversed phase silica gel (Waters, C-18, 125 A, elution with water-acetonitrile 7:3 to 6:4) to give 0.058 g (52% yield) of the title amide as a white solid; mp 226–227° C. (dichloromethane-ethanol).
Name
2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-methoxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluoro-benzylamide
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
Yield
52%
Customer
Q & A

Q1: What is the mechanism of action of BMS-707035 against HIV-1?

A1: this compound is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like this compound specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]

Q2: What is the current status of this compound in clinical development?

A2: While initially promising, this compound development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding this compound provided valuable insights for the development of other integrase inhibitors.

Q3: What are the structural features of this compound and similar compounds being investigated as HIV-1 integrase inhibitors?

A3: this compound belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.

Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?

A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.

Q5: What are the future directions for research on HIV-1 integrase inhibitors?

A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.